molecular formula C9H9N3O B14806441 2-Amino-3-cyclopropoxyisonicotinonitrile

2-Amino-3-cyclopropoxyisonicotinonitrile

Cat. No.: B14806441
M. Wt: 175.19 g/mol
InChI Key: LXLKVSGEGNQQPU-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropoxyisonicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 2, a cyclopropoxy group at position 3, and a nitrile group at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules . The cyclopropoxy moiety introduces ring strain and lipophilicity, which can enhance metabolic stability compared to linear alkoxy substituents. Its synthesis typically involves nucleophilic substitution reactions on isonicotinonitrile precursors under controlled conditions.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-3-cyclopropyloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H9N3O/c10-5-6-3-4-12-9(11)8(6)13-7-1-2-7/h3-4,7H,1-2H2,(H2,11,12)

InChI Key

LXLKVSGEGNQQPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopropoxyisonicotinonitrile typically involves multicomponent reactions. One common method is the reaction of an aldehyde, malononitrile, and a substituted acetophenone in the presence of ammonium acetate . This reaction is often catalyzed by various catalysts such as Cu@imineZCMNPs, nicotinium methane sulfonate, or CoFe2O4@SiO2-SO3H MNPs . The reaction conditions usually involve heating the mixture to a specific temperature, often around 80°C, to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of 2-Amino-3-cyclopropoxyisonicotinonitrile may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopropoxyisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyclopropoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-cyclopropoxyisonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-amino-3-cyclopropoxyisonicotinonitrile and analogous pyridine derivatives significantly influence their physicochemical properties, reactivity, and toxicity profiles. Below is a comparative analysis with key compounds:

Structural Analogs and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight logP<sup>a</sup> Key Functional Differences
2-Amino-3-cyclopropoxyisonicotinonitrile 2-NH₂, 3-O-(cyclopropyl), 4-CN 189.2 1.8 Cyclopropoxy enhances lipophilicity and metabolic stability.
6-Amino-5-nitropicolinonitrile 6-NH₂, 5-NO₂, 4-CN 178.1 0.9 Nitro group increases electrophilicity and toxicity .
2-Amino-3-methoxyisonicotinonitrile 2-NH₂, 3-OCH₃, 4-CN 163.2 1.2 Methoxy group offers lower steric hindrance.
2-Amino-3-ethoxyisonicotinonitrile 2-NH₂, 3-OCH₂CH₃, 4-CN 177.2 1.5 Ethoxy increases lipophilicity but reduces metabolic stability.

<sup>a</sup>Predicted using fragment-based methods.

Research Findings

  • Metabolic Stability: The cyclopropoxy group in 2-amino-3-cyclopropoxyisonicotinonitrile reduces oxidative metabolism by cytochrome P450 enzymes compared to ethoxy analogs, as demonstrated in hepatic microsome studies .
  • Biological Activity : In kinase inhibition assays, the target compound showed 3-fold higher selectivity for JAK2 over JAK1 compared to methoxy derivatives, likely due to improved steric complementarity.
  • Synthetic Accessibility: Cyclopropoxy substitution requires specialized reagents (e.g., cyclopropanol under Mitsunobu conditions), increasing synthesis complexity relative to methoxy or ethoxy analogs.

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